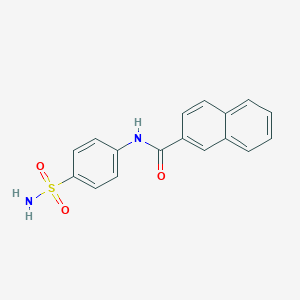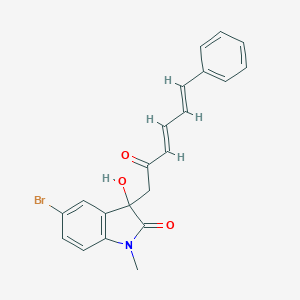
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential use in cancer treatment. It is a derivative of irinotecan, a chemotherapy drug used to treat a variety of cancers including colon, lung, and ovarian cancer. SN-38 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of N-(4-sulfamoylphenyl)naphthalene-2-carboxamide involves the inhibition of topoisomerase I, an enzyme that is involved in the unwinding and rewinding of DNA during replication and transcription. N-(4-sulfamoylphenyl)naphthalene-2-carboxamide binds to the active site of topoisomerase I, preventing it from cleaving the DNA strand and causing the formation of a stable complex between the enzyme and DNA. This complex prevents DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage is its potency and specificity for topoisomerase I, which makes it an effective tool for studying the enzyme's role in DNA replication and transcription. Additionally, N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has been extensively studied and its mechanism of action is well-understood, which makes it a useful reference compound for comparison with other drugs. However, N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is highly toxic and requires specialized handling and disposal procedures. Additionally, its synthesis is complex and requires specialized equipment and expertise.
Orientations Futures
There are a number of future directions for research on N-(4-sulfamoylphenyl)naphthalene-2-carboxamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of interest is the identification of biomarkers that can predict response to N-(4-sulfamoylphenyl)naphthalene-2-carboxamide treatment, which could help to personalize cancer treatment and improve outcomes. Additionally, there is interest in developing combination therapies that include N-(4-sulfamoylphenyl)naphthalene-2-carboxamide and other drugs to enhance its anti-cancer activity. Finally, there is interest in exploring the potential use of N-(4-sulfamoylphenyl)naphthalene-2-carboxamide in other diseases, such as autoimmune disorders and inflammatory conditions.
Méthodes De Synthèse
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is synthesized from irinotecan, which is converted to N-(4-sulfamoylphenyl)naphthalene-2-carboxamide via a series of chemical reactions. The synthesis method involves the hydrolysis of irinotecan to release N-(4-sulfamoylphenyl)naphthalene-2-carboxamide, followed by purification and isolation of the compound. The process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including those resistant to other chemotherapy drugs. N-(4-sulfamoylphenyl)naphthalene-2-carboxamide works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-(4-sulfamoylphenyl)naphthalene-2-carboxamide prevents cancer cells from dividing and growing, ultimately leading to their death.
Propriétés
Nom du produit |
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide |
|---|---|
Formule moléculaire |
C17H14N2O3S |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3S/c18-23(21,22)16-9-7-15(8-10-16)19-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11H,(H,19,20)(H2,18,21,22) |
Clé InChI |
PLRVHPXMBBGSAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)
![1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252987.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252990.png)